Bromocresol Purple

Description

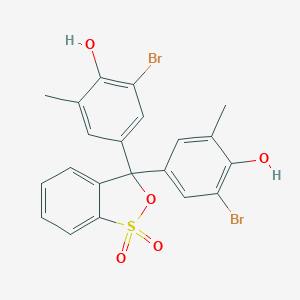

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-[3-(3-bromo-4-hydroxy-5-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-6-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16Br2O5S/c1-11-7-13(9-16(22)19(11)24)21(14-8-12(2)20(25)17(23)10-14)15-5-3-4-6-18(15)29(26,27)28-21/h3-10,24-25H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABIUHPWEYMSGSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)Br)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4)C)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16Br2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059428 | |

| Record name | Bromcresol Purple | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless, pale-yellow to purple solid; Available as pure compound, monosodium salt, and dilute solutions; [CHEMINFO] | |

| Record name | Bromocresol purple | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1962 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in alcohol, dilute alkalies | |

| Record name | Bromocresol Purple | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Minute, slightly yellow crystals | |

CAS No. |

115-40-2 | |

| Record name | Bromocresol purple | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromcresol purple | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 115-40-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-bromo-6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromcresol Purple | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromocresol purple | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMCRESOL PURPLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/201C22C3EC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bromocresol Purple | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

241.5 °C | |

| Record name | Bromocresol Purple | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7729 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5′,5″-dibromo-o-cresolsulfophthalein (Bromocresol Purple)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5′,5″-dibromo-o-cresolsulfophthalein, a triphenylmethane dye commonly known as Bromocresol Purple.[1] This document details the chemical properties, synthesis protocol, and characterization of this widely used pH indicator.

Chemical Properties and Physical Data

5′,5″-dibromo-o-cresolsulfophthalein is a member of the sulfonephthalein family of dyes and is utilized extensively as a pH indicator due to its distinct color change from yellow at pH 5.2 to purple at pH 6.8.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-bromo-4-[3-(3-bromo-4-hydroxy-5-methylphenyl)-1,1-dioxo-2,1λ⁶-benzoxathiol-3-yl]-6-methylphenol | PubChem |

| Synonyms | This compound, BCP, 5′,5″-Dibromo-o-cresolsulfonephthalein | [1] |

| Molecular Formula | C₂₁H₁₆Br₂O₅S | [1] |

| Molecular Weight | 540.22 g/mol | [1] |

| Melting Point | 241-242 °C (decomposition) | |

| Appearance | Purple powder | |

| Solubility | < 0.1 % in water |

Synthesis of 5′,5″-dibromo-o-cresolsulfophthalein

The primary synthetic route to 5′,5″-dibromo-o-cresolsulfophthalein involves the electrophilic bromination of its precursor, o-cresolsulfonphthalein, also known as Cresol Red.

Reaction Scheme

The overall reaction is a classic example of electrophilic aromatic substitution on a phenol ring, where the hydroxyl group activates the aromatic ring towards electrophiles. Bromine is introduced at the positions ortho to the hydroxyl groups.

Caption: Synthesis of this compound from Cresol Red.

Experimental Protocol

This protocol is based on established methods for the bromination of sulfonephthalein dyes.

Materials:

-

o-Cresolsulfonphthalein (Cresol Red)

-

Bromine

-

Glacial Acetic Acid

-

Distilled Water

Equipment:

-

Round-bottom flask equipped with a reflux condenser and a dropping funnel

-

Heating mantle

-

Magnetic stirrer

-

Buchner funnel and flask for vacuum filtration

-

Drying oven

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask, dissolve o-cresolsulfonphthalein in glacial acetic acid.

-

Addition of Bromine: While stirring, add a solution of bromine dissolved in glacial acetic acid dropwise to the flask. A weight ratio of o-cresolsulfonphthalein to bromine of approximately 4:1 is suggested.

-

Reflux: After the addition of bromine is complete, heat the reaction mixture to reflux for 4 to 4.5 hours. During this time, hydrogen bromide gas will be evolved.

-

Crystallization: After the reflux period, cool the reaction mixture to allow the product to crystallize.

-

Filtration and Washing: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with distilled water until the filtrate is neutral.

-

Drying: Dry the purified 5′,5″-dibromo-o-cresolsulfophthalein in an oven at 60-80 °C.

Purification

For applications requiring high purity, the crude product can be further purified by recrystallization. While specific solvents for the recrystallization of this compound are not detailed in the immediate literature, related brominated sulfonephthalein compounds can be recrystallized from benzene or glacial acetic acid.

Characterization Data

The identity and purity of the synthesized 5′,5″-dibromo-o-cresolsulfophthalein can be confirmed by various analytical techniques.

Physical Properties

| Property | Observed Value |

| Melting Point | 241.5 °C |

| Appearance | Yellow to brownish crystalline powder |

Spectroscopic Data

UV-Visible Spectroscopy: The UV-Vis spectrum of this compound is highly pH-dependent.

-

In acidic solution (pH < 5.2), it exhibits an absorption maximum around 430 nm, corresponding to its yellow form.

-

In alkaline solution (pH > 6.8), the absorption maximum shifts to approximately 590 nm, corresponding to its purple form.

Infrared (IR) Spectroscopy: The FTIR spectrum of this compound shows characteristic absorption bands. A notable feature in the spectrum of compounds containing a sultone ring is the strong absorption due to the S=O stretching vibrations. Aromatic C-H and C=C stretching vibrations are also expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the structure of the synthesized molecule. While detailed spectral assignments are not readily available in the reviewed literature, the expected spectra would show signals corresponding to the aromatic protons and carbons, as well as the methyl groups. The symmetry of the molecule would influence the number of unique signals observed.

Experimental Workflow and Logic

The synthesis and characterization of 5′,5″-dibromo-o-cresolsulfophthalein follow a logical progression from starting materials to the final, purified, and verified product.

Caption: Workflow for the synthesis and characterization.

Conclusion

The synthesis of 5′,5″-dibromo-o-cresolsulfophthalein is a straightforward electrophilic bromination of o-cresolsulfonphthalein. This technical guide provides the necessary details for its preparation and characterization, serving as a valuable resource for researchers and professionals in the chemical and biomedical fields. The provided protocols and data will aid in the successful synthesis and verification of this important pH indicator.

References

A Deep Dive into the Solubility of Bromocresol Purple in Water and Ethanol

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of Bromocresol Purple in two common laboratory solvents: water and ethanol. Designed for researchers, scientists, and professionals in drug development, this document compiles quantitative solubility data, details established experimental protocols for solubility determination, and presents a visual workflow of the experimental process.

Quantitative Solubility Data

The solubility of this compound, a triphenylmethane dye commonly used as a pH indicator, varies significantly between water and ethanol. The following table summarizes the available quantitative data for this compound and its sodium salt in these solvents.

| Compound | Solvent | Solubility | Notes |

| This compound | Water | < 0.1 % | [1] |

| "practically insoluble" | |||

| 0.1 g/100 ml | [2] | ||

| This compound | Ethanol | Soluble, 1 mg/mL | [3] |

| 8 g/100 ml | |||

| 80 mg/ml | |||

| This compound Sodium Salt | Water | 8% | |

| This compound Sodium Salt | Ethanol | 2% |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a critical step in many scientific disciplines. The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a substance and is recommended by the Organisation for Economic Co-operation and Development (OECD) Guideline 105 for testing of chemicals.

Principle of the Shake-Flask Method

The shake-flask method is predicated on achieving a state of equilibrium between the undissolved solute and a saturated solution. An excess amount of the solid compound is added to the solvent of interest and agitated at a constant temperature for a prolonged period to ensure that the solvent is fully saturated. Following this equilibration period, the undissolved solid is separated from the solution, and the concentration of the dissolved solute in the clear supernatant is determined using a suitable analytical technique.

Detailed Methodology

The following protocol outlines the steps for determining the solubility of this compound using the shake-flask method:

-

Preparation of Materials:

-

This compound (solid powder)

-

Solvent (deionized water or absolute ethanol)

-

Thermostatically controlled shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or other suitable analytical instrument for concentration measurement

-

-

Equilibration:

-

Accurately weigh an excess amount of this compound powder and transfer it to a series of flasks.

-

Add a known volume of the solvent (water or ethanol) to each flask.

-

Securely cap the flasks and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the flasks at a constant speed for a sufficient duration to reach equilibrium. The time required can vary and may need to be determined empirically, but typically ranges from 24 to 72 hours.

-

-

Phase Separation:

-

After the equilibration period, allow the flasks to stand undisturbed for a sufficient time to permit the sedimentation of the excess solid.

-

Carefully separate the saturated solution from the undissolved solid. This can be achieved by either:

-

Centrifugation: Centrifuge the flasks at a high speed to pellet the undissolved solid.

-

Filtration: Filter the solution using a syringe filter that is compatible with the solvent and does not adsorb the solute.

-

-

-

Analysis:

-

Accurately dilute a known volume of the clear, saturated supernatant with the respective solvent to a concentration that falls within the linear range of the analytical instrument.

-

Measure the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry at its maximum absorbance wavelength.

-

Prepare a calibration curve using standard solutions of known this compound concentrations to accurately determine the concentration of the unknown samples.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the measured concentration of the saturated solution and accounting for any dilution factors. The solubility is typically expressed in units such as g/L, mg/mL, or molarity.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of a compound using the shake-flask method.

Caption: Experimental workflow for solubility determination.

This technical guide provides a foundational understanding of the solubility characteristics of this compound in water and ethanol. The provided data and protocols are intended to support researchers and scientists in their experimental design and execution.

References

A Technical Guide to the Molar Absorptivity of Bromocresol Purple

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the molar absorptivity of Bromocresol Purple (BCP), a vital dye in various analytical and diagnostic applications. It details the spectrophotometric properties of BCP, outlines experimental protocols for its characterization, and discusses its application in biochemical assays, particularly for the quantification of serum albumin.

Introduction to this compound

This compound (5′,5″-dibromo-o-cresolsulfophthalein) is a hydrophilic triphenylmethane dye widely used as a pH indicator.[1][2] Its distinct color transition from yellow in acidic conditions (below pH 5.2) to violet-purple in alkaline conditions (above pH 6.8) makes it a valuable tool in microbiology, clinical chemistry, and analytical sciences.[1][3][4] The color change is due to a pH-dependent structural equilibrium between a cyclic sulfonate ester (sultone) form and a sulfonate structure. Beyond its role as a pH indicator, BCP is extensively used in dye-binding methods for the quantitative determination of serum albumin, offering greater specificity compared to other indicators like Bromocresol Green.

Molar Absorptivity of this compound

The molar absorptivity (ε), also known as the molar extinction coefficient, is an intrinsic property of a substance that quantifies how strongly it absorbs light at a particular wavelength. It is a critical parameter for quantitative analysis using the Beer-Lambert law. The molar absorptivity of this compound is highly dependent on pH, solvent, temperature, salinity, and whether it is in a free or protein-bound state.

Data Presentation: Molar Absorptivity and Related Spectrophotometric Data

The following table summarizes the reported molar absorptivity and related values for this compound under various experimental conditions.

| Parameter | Value | Wavelength (nm) | Conditions | Reference |

| Molar Absorptivity (ε) | 4.22 × 10³ L mol⁻¹ cm⁻¹ | 419 | Not specified | |

| Molar Absorptivity (ε) of Sodium Salt | ≥47,000 L mol⁻¹ cm⁻¹ | 587-591 | 0.1 M NaOH | |

| Molar Absorptivity (ε) of Sodium Salt | ≥7,000 L mol⁻¹ cm⁻¹ | 375-381 | 0.1 M NaOH | |

| Differential Extinction Coefficient (Δε) of BCP-Bovine Serum Albumin Complex | 34,484 L mol⁻¹ cm⁻¹ | 615 | Not specified | |

| Differential Extinction Coefficient (Δε) of BCP-Porcine Serum Albumin Complex | 41,870 L mol⁻¹ cm⁻¹ | 619 | Not specified | |

| Molar Absorptivity Ratio (e₄ = A₄₃₂/A₅₈₉) | 0.0162 | 432 and 589 | Salinity = 35, T = 298.15 K | |

| Molar Absorptivity Ratio (e₁ = A₅₈₉/A₄₃₂) | 0.00049 ± 0.00029 | 589 and 432 | 288 ≤ T ≤ 305 K | |

| Absorbance Maximum (λmax) | 212 | Not specified | ||

| Absorbance Maximum (λmax) | 419 | Not specified | ||

| Absorbance Maximum (λmax) - Acidic Form | ~430 | pH < 5.2 | Aqueous solution | |

| Absorbance Maximum (λmax) - Basic Form | ~590 | pH > 6.8 | Aqueous solution | |

| Absorbance Maximum (λmax) - BCP-Albumin Complex | 600 | Not specified | Stable complex formation |

Experimental Protocols

Accurate determination of molar absorptivity requires precise experimental procedures. The following sections detail the methodologies for purifying BCP and determining its spectrophotometric characteristics.

3.1 Purification of this compound

Commercial BCP often contains impurities that can interfere with absorbance measurements, particularly at shorter wavelengths. A purification step is therefore recommended for high-accuracy applications.

Protocol:

-

Dissolution: Dissolve commercially available this compound in a suitable solvent.

-

Chromatography: Utilize column chromatography (e.g., with silica gel) to separate the BCP from impurities.

-

Elution: Elute the purified BCP using an appropriate solvent system.

-

Verification: Verify the purity of the collected fractions using thin-layer chromatography (TLC) or spectrophotometry by observing the absence of impurity peaks.

-

Evaporation: Remove the solvent from the purified fractions under reduced pressure to obtain the purified BCP solid.

3.2 Determination of Molar Absorptivity (Beer-Lambert Law)

This protocol outlines the standard procedure for determining the molar absorptivity of a BCP solution at a specific pH and wavelength.

Protocol:

-

Stock Solution Preparation: Accurately weigh a known mass of purified BCP and dissolve it in a precise volume of a buffered solvent (e.g., 0.1 M NaOH for the basic form) to create a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with known concentrations.

-

Spectrophotometer Setup: Calibrate a UV-Vis spectrophotometer using a blank solution (the same buffered solvent used for the dilutions).

-

Absorbance Measurement: Measure the absorbance of each diluted solution at the wavelength of maximum absorbance (λmax). For the basic form in NaOH, this is typically around 589 nm.

-

Beer-Lambert Plot: Plot a graph of absorbance versus concentration (in mol/L).

-

Calculation: The molar absorptivity (ε) is calculated from the slope of the resulting linear plot, as per the Beer-Lambert law (A = εbc), where 'b' is the path length of the cuvette (typically 1 cm).

3.3 Determination of Molar Absorptivity Ratios for pH Measurements

For high-precision pH measurements in complex matrices like seawater, molar absorptivity ratios at two different wavelengths are determined. This protocol is adapted from studies on purified BCP in saline solutions.

Protocol:

-

Solution Preparation: Prepare a solution with a known salinity (e.g., 0.7 M NaCl, equivalent to a salinity of 35) and add a known amount of purified BCP (e.g., to a final concentration of ~6 µM).

-

Acidification (for e₁): Titrate the solution with a strong acid (e.g., 1 N HCl) to a pH between 1 and 2. At this low pH, the indicator is fully in its acidic (yellow) form.

-

Measurement (for e₁): Measure the absorbances at 432 nm and 589 nm. The ratio e₁ is calculated as A₅₈₉ / A₄₃₂.

-

Buffering (for other ratios): For other parameters like e₄, use a buffered solution at a specific pH within the indicator's transition range.

-

Temperature & Salinity Variation: Repeat the measurements across a range of temperatures and salinities to develop a comprehensive characterization model.

Visualized Workflows and Mechanisms

4.1 pH-Dependent Equilibrium of this compound

The function of this compound as a pH indicator is based on a reversible structural change. In acidic environments, it exists predominantly in its yellow, cyclic sultone form. As the pH increases, it deprotonates to form the purple, open-ring sulfonate dianion.

Caption: pH-driven equilibrium of this compound's structure and color.

4.2 Experimental Workflow for Albumin Quantification

The BCP dye-binding method is a common colorimetric assay for determining serum albumin concentration. The principle relies on the spectral shift that occurs when BCP binds to albumin, forming a stable complex with a distinct absorbance maximum.

Caption: Workflow for the this compound dye-binding assay for albumin.

4.3 Signaling Pathway: BCP Interaction with Serum Albumin

The binding of BCP to albumin is primarily driven by electrostatic and hydrophobic interactions. This interaction causes a conformational change in the dye, leading to a shift in its absorption spectrum, which is the basis for the quantitative assay.

Caption: Logical relationship of BCP binding to albumin to produce a signal.

References

Bromocresol Purple: A Technical Guide to its Discovery, Properties, and Applications

An in-depth exploration of the sulfonephthalein indicator, Bromocresol Purple, for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of this compound (BCP), a vital pH indicator in various scientific disciplines. From its historical discovery to its detailed chemical properties and practical applications, this document serves as a core resource for laboratory professionals.

Discovery and History

The development of this compound is intrinsically linked to the establishment of the pH scale and the synthesis of new classes of chemical indicators. While the precise date of its first synthesis is not widely documented, its creation follows the pioneering work on sulfonephthalein dyes in the early 20th century. The conceptual framework for pH as a measure of acidity was introduced by Danish chemist Søren Peder Lauritz Sørensen in 1909 while working at the Carlsberg Laboratory.[1][2][3][4][5] This innovation spurred the development of synthetic indicators with distinct color transitions at specific pH ranges, leading to the synthesis of compounds like this compound.

This compound, chemically known as 5′,5″-dibromo-o-cresolsulfophthalein, belongs to the triphenylmethane family of dyes. These synthetic indicators provided a more reliable and reproducible alternative to the natural indicators that had been used for centuries.

Chemical and Physical Properties

This compound is a hydrophilic dye characterized by its distinct color change from yellow in acidic solutions to violet in alkaline solutions. This transition occurs over a pH range of 5.2 to 6.8, with a pKa value of 6.3.

Quantitative Data Summary

| Property | Value | Reference |

| IUPAC Name | 2-[(E)-(3-bromo-4-hydroxy-5-methylphenyl)-(3-bromo-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate | |

| Synonyms | 5′,5′′-Dibromo-o-cresolsulfonephthalein, BCP | |

| Molecular Formula | C21H16Br2O5S | |

| Molecular Weight | 540.2 g/mol | |

| pKa | 6.3 | |

| pH Transition Range | 5.2 (Yellow) - 6.8 (Violet/Purple) | |

| Appearance | Pinkish-brown or yellow crystalline powder |

Mechanism of Color Change

The vibrant color change of this compound is a result of a pH-dependent structural rearrangement. In acidic conditions (below pH 5.2), the indicator exists in a cyclic sulfonate ester form, known as a sultone, which imparts a yellow color to the solution. As the pH increases and the solution becomes more alkaline (above pH 6.8), the sultone ring opens to form a delocalized sulfonate structure, resulting in the characteristic violet or purple color.

Caption: pH-induced equilibrium of this compound.

Experimental Protocols

Synthesis of Water-Soluble this compound

This protocol is adapted from a patented method for the preparation of water-soluble this compound.

Materials:

-

o-Cresolsulfonphthalein (Cresol Red)

-

Bromine

-

Glacial Acetic Acid

-

Sodium Hydroxide Solution

Procedure:

-

Dissolve o-cresolsulfonphthalein in glacial acetic acid.

-

While stirring, add a solution of bromine dissolved in glacial acetic acid. The weight ratio of o-cresolsulfonphthalein to bromine should be between 3:1 and 5:1.

-

Heat the mixture to reflux for 4 to 4.5 hours, allowing hydrogen bromide gas to evolve.

-

Cool the reaction mixture to induce crystallization.

-

Filter the crystals and wash them with water until the filtrate is neutral and free of bromine color. The product should appear yellow.

-

Dry the yellow crystals at 60-80°C.

-

To obtain the water-soluble sodium salt, add the dried product to a prepared sodium hydroxide solution and stir for 1 hour, keeping the temperature below 50°C.

-

Filter the resulting purple solution and condense the filtrate to obtain purple crystals with a metallic luster.

Caption: Experimental workflow for BCP synthesis.

Preparation of a 0.04% this compound Indicator Solution

This is a common protocol for preparing a working solution of the indicator.

Materials:

-

This compound powder

-

0.05N Sodium Hydroxide (NaOH) solution

-

95% Ethanol

-

Distilled Water

-

100 ml Volumetric Flask

Procedure:

-

Accurately weigh 40 mg of this compound powder.

-

Transfer the powder to a 100 ml volumetric flask.

-

Add 1.48 ml of 0.05N NaOH solution and 10.00 ml of 95% ethanol to the flask.

-

Gently warm the flask to aid in the dissolution of the powder.

-

Once the solid is completely dissolved, dilute the solution to the 100 ml mark with distilled water.

Applications in Research and Development

This compound's distinct and sharp color transition makes it a versatile indicator in numerous scientific applications.

-

pH Indicator: Its primary use is as an acid-base indicator in titrations and for the preparation of buffer solutions.

-

Medical Diagnostics: It is utilized in medical laboratories for the measurement of serum albumin. The this compound method can offer advantages over older techniques that use Bromocresol Green.

-

Microbiology: In microbiological assays, it serves to differentiate bacterial species based on their metabolic activity, which can alter the pH of the growth medium. It is also used for staining dead cells based on their acidity and for the isolation of lactic acid bacteria.

-

Photographic Processing: It can be added to acid stop baths to visually indicate when the bath has been neutralized and requires replacement.

Caption: Key application areas of this compound.

References

Understanding the two forms of Bromocresol Purple

An In-depth Technical Guide on the Two Forms of Bromocresol Purple

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (BCP), systematically named 5′,5″-dibromo-o-cresolsulfophthalein, is a prominent member of the triphenylmethane and sulfonephthalein dye families.[1] It is widely utilized in scientific and clinical settings as a pH indicator, renowned for its distinct color transition from yellow in acidic conditions to violet in alkaline environments.[1][2] This transition is governed by a pH-dependent equilibrium between two distinct chemical structures. This technical guide provides a comprehensive examination of these two forms, including their physicochemical properties, detailed experimental protocols for their use, and their primary applications in research and diagnostics.

The Two Forms of this compound: A pH-Dependent Equilibrium

The functionality of this compound as a pH indicator is rooted in its ability to exist in two different structural forms, the equilibrium of which is dictated by the hydrogen ion concentration of the solution.[1]

-

The Acidic (Sultone) Form: At a pH below 5.2, this compound exists predominantly in its acidic, non-ionized form. This structure is a cyclic sulfonic ester, known as a sultone. The sultone form has a closed-ring structure which imparts a yellow color to the solution.

-

The Basic (Sulfonate) Form: As the pH increases to above 6.8, the sultone ring undergoes cleavage. This results in an open, ionized quinoidal structure with a sulfonate group. This form is characterized by a delocalized electron system, which is responsible for the vibrant purple or violet color observed in near-neutral to alkaline solutions.

The transition between these two forms is a reversible equilibrium, centered around the dye's pKa value of approximately 6.3. This equilibrium allows for the sensitive detection of pH changes within its transition range.

Caption: pH-dependent equilibrium of this compound.

Physicochemical Properties

The distinct properties of the two forms of this compound are summarized below. All data pertains to the sultone form unless otherwise specified.

| Property | Value | Reference(s) |

| Chemical Formula | C21H16Br2O5S | |

| Molar Mass | 540.22 g/mol | |

| Appearance | Purple to reddish-brown crystalline powder | |

| Melting Point | 241–242 °C (decomposes) | |

| pKa | ~6.3 | |

| pH Transition Range | pH 5.2 (Yellow) to pH 6.8 (Purple) | |

| Solubility | < 0.1% in water; Soluble in ethanol and dilute alkalis | |

| Absorption Maxima (λmax) | Acidic (Yellow) Form: ~432 nm Basic (Purple) Form: ~589-591 nm |

Experimental Protocols

Preparation of 0.04% (w/v) this compound Indicator Solution

This is the most commonly prepared concentration for use as a pH indicator in titrations and other laboratory procedures.

Materials:

-

This compound powder: 0.04 g

-

Deionized water

-

100 mL volumetric flask

-

50 mL beaker

Procedure:

-

Weigh out 0.04 g of this compound powder.

-

Transfer the powder to a 50 mL beaker.

-

Add approximately 50 mL of deionized water to the beaker and stir to dissolve the powder. Gentle warming may be applied to aid dissolution.

-

Once fully dissolved, transfer the solution to a 100 mL volumetric flask.

-

Rinse the beaker with small amounts of deionized water and add the rinsings to the volumetric flask.

-

Dilute the solution to the 100 mL mark with deionized water.

-

Stopper the flask and invert several times to ensure thorough mixing.

-

Store the solution in a well-sealed bottle at room temperature, protected from light.

Note: For some applications, dissolving the dye in a small amount of 0.1 M NaOH and ethanol before diluting with water can ensure complete dissolution, especially for the sodium salt form.

Protocol for this compound (BCP) Lactose Agar

BCP Lactose Agar is a differential medium used in microbiology to distinguish between bacteria that can ferment lactose and those that cannot, particularly for the differentiation of Enterobacteriaceae.

Principle: Lactose-fermenting bacteria produce acidic byproducts, which lower the pH of the medium. The BCP indicator responds to this pH drop by changing the color of the surrounding medium from purple to yellow. Non-fermenting bacteria do not produce acid, and the medium remains purple or may become more alkaline due to the breakdown of peptones, resulting in a darker purple color.

Composition (per 1 Liter):

-

Peptic digest of animal tissue: 10.0 g

-

Yeast Extract: 2.0 g

-

Lactose: 10.0 g

-

This compound: 0.025 g

-

Bacteriological Agar: 13.0 - 25.0 g

-

Final pH: 6.8 - 7.0 ± 0.2 at 25°C

Procedure:

-

Suspension: Suspend the required amount of dehydrated medium powder in 1 liter of distilled or demineralized water.

-

Dissolution: Heat the suspension to boiling with constant agitation to ensure the agar dissolves completely.

-

Sterilization: Sterilize the medium by autoclaving at 121°C (15 lbs pressure) for 15 minutes.

-

Pouring: Cool the sterilized medium to 45-50°C. Aseptically pour the molten agar into sterile Petri dishes and allow them to solidify on a level surface.

-

Inoculation: Once solidified, streak the test organism onto the surface of the agar.

-

Incubation: Incubate the plates at 35-37°C for 18-48 hours.

-

Observation: Examine the plates for colony growth and color change in the surrounding medium.

-

Positive Result (Lactose Fermentation): Yellow colonies and/or a yellow halo around the colonies.

-

Negative Result (No Lactose Fermentation): Purple or blue colonies with no change in the medium color.

-

Caption: Workflow for using this compound Agar.

Protocol for Serum Albumin Quantification

The this compound dye-binding method is a common colorimetric assay for determining serum albumin concentrations. The method is based on the specific binding of BCP to albumin, which causes a shift in the dye's absorption spectrum. The intensity of the color produced is directly proportional to the albumin concentration.

Materials:

-

BCP Albumin Assay Kit (e.g., Sigma-Aldrich MAK125) or prepared BCP reagent.

-

Albumin Standard (e.g., 5 g/dL).

-

Samples (serum, plasma, etc.).

-

Spectrophotometer (plate reader or cuvette-based) capable of reading absorbance at ~610 nm.

-

96-well plates or cuvettes.

Procedure (96-well plate format):

-

Standard Preparation: Prepare a series of albumin standards by diluting the stock standard (e.g., 5 g/dL) with ultrapure water to create a standard curve (e.g., 0, 1, 2, 3, 4, 5 g/dL).

-

Sample Preparation: Dilute samples as necessary with ultrapure water to ensure the albumin concentration falls within the range of the standard curve.

-

Assay:

-

Add 5 µL of each standard, blank (0 g/dL standard), and diluted sample to separate wells of the 96-well plate.

-

Add 200 µL of the BCP Reagent to each well.

-

Mix gently by tapping the plate. Avoid introducing bubbles.

-

-

Incubation: Incubate the plate for 5 minutes at room temperature.

-

Measurement: Measure the absorbance at a wavelength between 590-630 nm (peak absorbance is typically around 610 nm).

-

Calculation:

-

Subtract the absorbance of the blank from the absorbance of each standard and sample.

-

Plot the corrected absorbance values for the standards against their known concentrations to generate a standard curve.

-

Use the linear regression equation from the standard curve to calculate the albumin concentration in the samples, remembering to account for the initial sample dilution.

-

Applications in Research and Drug Development

-

pH Indication: BCP's primary use is as a pH indicator in a variety of contexts, including acid-base titrations and as a component in stop baths in photographic processing to signal neutralization.

-

Microbiology: It is a critical component in differential culture media, such as BCP agar, for identifying microorganisms based on their metabolic pathways (e.g., carbohydrate fermentation). It is also used for staining dead cells based on their acidity.

-

Clinical Diagnostics: The BCP dye-binding assay is a widely accepted method for measuring serum albumin levels. Its high specificity for albumin offers an advantage over other dyes like Bromocresol Green, which can non-specifically bind to other serum proteins like globulins.

-

Cell Viability: BCP can be used to differentiate between live and dead yeast cells. Damaged cell membranes allow the dye to enter and stain the acidic interior of dead cells.

References

Methodological & Application

Application Notes: Preparation and Use of 0.04% Bromocresol Purple Indicator Solution

Introduction

Bromocresol Purple (BCP), systematically named 5′,5″-dibromo-o-cresolsulfophthalein, is a triphenylmethane dye widely utilized as a pH indicator in various scientific and clinical applications.[1][2] Its utility stems from a distinct color transition from yellow at pH 5.2 to a vibrant purple at pH 6.8, making it an excellent choice for monitoring pH changes near physiological levels.[1][3][4] In research and drug development, BCP is employed in cell viability assays, microbiological culture media to detect metabolic activity, and in clinical laboratories for measuring serum albumin concentrations. This document provides detailed protocols for the preparation of a 0.04% BCP indicator solution, its key properties, and common applications.

Physicochemical Properties

A summary of the key properties of this compound is presented below. Understanding these characteristics is crucial for its proper handling, storage, and application.

| Property | Value |

| Chemical Formula | C₂₁H₁₆Br₂O₅S |

| Molecular Weight | 540.22 g/mol |

| Appearance | Purple or reddish-brown crystalline powder |

| pH Transition Range | pH 5.2 (Yellow) to pH 6.8 (Purple/Violet) |

| pKa | 6.3 |

| Solubility | - Water: < 0.1% - Ethanol: Soluble - Dilute Alkalis: Soluble |

Experimental Protocols

This section details the methodologies for preparing a 0.04% (w/v) this compound indicator solution. Two common protocols are provided: a simple aqueous solution and an aqueous-ethanolic solution for applications requiring faster dissolution or a non-aqueous component.

Materials and Equipment

-

This compound powder (CAS No: 115-40-2)

-

Deionized or distilled water

-

Reagent-grade ethanol (95%) (for Protocol 2)

-

Sodium Hydroxide (NaOH), 0.05 M solution (for Protocol 2)

-

Analytical balance

-

Volumetric flasks (100 mL, 500 mL, 1 L)

-

Graduated cylinders

-

Beakers

-

Magnetic stirrer and stir bar

-

Weighing paper/boats

-

Spatula

-

Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Protocol 1: Preparation of 0.04% Aqueous Solution

This is the most common and straightforward method for preparing BCP indicator for general use.

Procedure:

-

Weighing: Accurately weigh the required amount of this compound powder using an analytical balance (see table below for quantities).

-

Initial Dissolution: Transfer the powder to a beaker containing approximately 50% of the final desired volume of deionized water. For example, use 50 mL of water for a final 100 mL solution.

-

Mixing: Place the beaker on a magnetic stirrer and mix until the powder is fully dissolved. Gentle warming can aid dissolution, but is not always necessary.

-

Final Dilution: Quantitatively transfer the dissolved solution to a volumetric flask corresponding to the final desired volume.

-

Volume Adjustment: Add deionized water to the volumetric flask until the meniscus reaches the calibration mark.

-

Homogenization: Cap the flask and invert it several times to ensure the solution is thoroughly mixed.

-

Storage: Transfer the solution to a clearly labeled reagent bottle and store at room temperature, protected from light.

Quantitative Data for Protocol 1

| Final Volume | Mass of BCP Powder | Volume of Deionized Water |

| 100 mL | 0.04 g | 100 mL |

| 250 mL | 0.10 g | 250 mL |

| 500 mL | 0.20 g | 500 mL |

| 1 L | 0.40 g | 1 L |

Protocol 2: Preparation of 0.04% Aqueous-Ethanolic Solution

This method uses a small amount of ethanol and sodium hydroxide to facilitate the rapid dissolution of this compound. This is particularly useful as BCP's salt form is more soluble.

Procedure:

-

Weighing: Accurately weigh 0.04 g of this compound powder.

-

Solvent Preparation: In a 100 mL volumetric flask, add 1.48 mL of 0.05 M NaOH solution and 10.00 mL of 95% ethanol.

-

Dissolution: Transfer the weighed BCP powder into the volumetric flask containing the NaOH/ethanol mixture. Gently swirl or warm the flask to completely dissolve the powder.

-

Final Dilution: Once the solid is fully dissolved, dilute the solution with distilled water up to the 100 mL calibration mark.

-

Homogenization: Cap the flask and invert it multiple times to ensure a homogeneous solution.

-

Storage: Store in a labeled reagent bottle at room temperature, away from light.

Safety Precautions

-

This compound may cause skin, eye, and respiratory irritation.

-

Always handle the powder and solutions in a well-ventilated area or under a fume hood.

-

Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ethanol is a flammable liquid; keep it away from ignition sources.

Workflow and Pathway Visualization

The following diagrams illustrate the logical workflow for preparing the indicator solution and the chemical equilibrium pathway responsible for its color change.

Caption: General workflow for preparing this compound indicator solution.

Caption: Signaling pathway of this compound's color change with pH.

References

Application Notes: Quantification of Albumin Using Bromocresol Purple

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albumin is the most abundant plasma protein in humans, playing a crucial role in maintaining oncotic pressure and transporting a wide variety of endogenous and exogenous substances. Its quantification in biological samples is a vital diagnostic and research tool. The Bromocresol Purple (BCP) method is a widely used colorimetric assay for the specific determination of albumin concentration. This method offers advantages over the older Bromocresol Green (BCG) method, primarily due to its higher specificity for albumin, which minimizes interference from other plasma proteins.[1][2][3][4][5] This application note provides a detailed protocol for albumin quantification using BCP, along with the underlying principles and relevant quantitative data.

Principle of the Method

The BCP assay is based on the high-affinity binding of the sulfonephthalein dye, this compound, to albumin. In an acidic buffer, BCP exists predominantly in its protonated, yellow form. Upon binding to albumin, primarily through hydrophobic and electrostatic interactions, a conformational change in the dye molecule is induced, leading to the release of a proton and the formation of a stable, blue-green BCP-albumin complex. The intensity of the color of this complex, measured spectrophotometrically at a wavelength of approximately 600-610 nm, is directly proportional to the albumin concentration in the sample.

Advantages of the BCP Method

-

High Specificity: BCP binds more specifically to albumin compared to BCG, which can cross-react with other serum proteins like globulins, leading to an overestimation of albumin levels, particularly in samples with low albumin concentrations.

-

Rapid Reaction: The reaction between BCP and albumin is almost instantaneous, allowing for a short incubation time.

-

Good Linearity: The assay demonstrates good linearity over a clinically relevant range of albumin concentrations.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the BCP albumin assay collated from various sources.

| Parameter | Value | Source(s) |

| Wavelength of Maximum Absorbance (λmax) | 590 - 630 nm (peak at ~610 nm) | |

| Incubation Time | 5 minutes | |

| Linear Range | Up to 60-70 g/L | |

| Sample Type | Serum, Plasma, Urine | |

| BCP Reagent pH | Typically acidic (e.g., pH 4.8 - 5.2) | |

| BCP Concentration (example) | 150 µM | |

| Interference | Minimal interference from hemoglobin and bilirubin at moderate levels. |

Experimental Protocols

Below are detailed protocols for performing the BCP albumin assay in both 96-well plate and cuvette formats.

Materials and Reagents

-

This compound (BCP) Reagent: A solution containing BCP dye in an acidic buffer (e.g., succinate buffer). Commercial kits are readily available and recommended for consistency.

-

Albumin Standard: A solution of known albumin concentration (e.g., 5 g/dL Bovine Serum Albumin - BSA).

-

Sample: Serum, plasma, or other biological fluids.

-

Spectrophotometer or microplate reader capable of measuring absorbance at 610 nm.

-

96-well clear bottom plates or cuvettes.

-

Pipettes and pipette tips.

-

Ultrapure water for dilutions.

Preparation of Albumin Standards

Prepare a series of albumin standards by diluting the stock albumin standard with ultrapure water. A typical standard curve might range from 0.5 to 5 g/dL.

Protocol 1: 96-Well Plate Assay

-

Sample Preparation: Dilute serum or plasma samples as needed with ultrapure water. A 2-fold dilution is common.

-

Assay Setup:

-

Add 20 µL of each standard, diluted sample, and a blank (ultrapure water) to separate wells of a 96-well plate.

-

Add 200 µL of the BCP Reagent to each well.

-

-

Incubation: Gently tap the plate to mix and incubate for 5 minutes at room temperature.

-

Measurement: Measure the absorbance at 610 nm using a microplate reader.

-

Calculation: Subtract the absorbance of the blank from the absorbance of the standards and samples. Plot a standard curve of absorbance versus albumin concentration. Determine the albumin concentration of the samples from the standard curve.

Protocol 2: Cuvette Assay

-

Sample Preparation: Prepare standards and samples as described for the 96-well plate assay.

-

Assay Setup:

-

Add 60 µL of each standard, sample, and a blank to separate test tubes.

-

Add 1.0 mL of the BCP Reagent to each tube.

-

-

Incubation: Mix well and incubate for 5 minutes at room temperature.

-

Measurement: Transfer the contents to a cuvette and measure the absorbance at 610 nm using a spectrophotometer.

-

Calculation: Calculate the albumin concentration as described for the 96-well plate assay.

Visualizations

BCP-Albumin Binding and Color Change Mechanism

Caption: BCP-Albumin interaction mechanism.

Experimental Workflow for Albumin Quantification

Caption: BCP albumin quantification workflow.

References

Protocol for Bromocresol Purple Albumin Binding Assay: Application Notes for Researchers and Drug Development Professionals

Introduction

Albumin, the most abundant plasma protein in humans, plays a crucial role in maintaining osmotic pressure and transporting a wide variety of endogenous and exogenous substances, including fatty acids, hormones, and therapeutic drugs.[1][2] The binding of drugs to serum albumin is a critical determinant of their pharmacokinetic and pharmacodynamic properties. The Bromocresol Purple (BCP) albumin binding assay is a simple, rapid, and widely used colorimetric method for the quantitative determination of albumin in biological samples.[2][3] This method offers high specificity for albumin compared to other dye-binding assays like the Bromocresol Green (BCG) method, which is known to bind to other plasma proteins.[4]

This document provides detailed application notes and protocols for the BCP albumin binding assay, tailored for researchers, scientists, and drug development professionals. It covers the assay principle, a detailed experimental protocol, data interpretation, and applications in drug development.

Assay Principle

The this compound (BCP) assay is based on the specific binding of the BCP dye to albumin. In an acidic buffer, BCP exists in its protonated, yellow form. When albumin is present, it binds to the BCP dye, causing a shift in the dye's pKa. This results in the formation of a stable blue-green BCP-albumin complex. The intensity of the color, which is directly proportional to the albumin concentration, is measured spectrophotometrically at a wavelength of approximately 610 nm. This direct relationship allows for the accurate quantification of albumin in various biological samples, including serum, plasma, and urine.

Applications in Drug Development

The BCP albumin binding assay is a valuable tool in various stages of drug development:

-

Pharmacokinetic Studies: To assess the impact of a drug candidate on albumin levels, which can influence its distribution and clearance.

-

Drug-Albumin Binding Studies: While the BCP assay does not directly measure drug-albumin binding, it can be used to determine the albumin concentration in the experimental setup, which is a critical parameter for in vitro binding assays like equilibrium dialysis or ultrafiltration.

-

Toxicology and Safety Assessment: To monitor for potential drug-induced liver or kidney damage, which can lead to changes in serum albumin levels.

-

Formulation Development: To assess the impact of different formulation components on albumin stability and integrity.

Experimental Protocol

This protocol is designed for a 96-well plate format, which is suitable for high-throughput screening. The assay can also be adapted for use in cuvettes.

Materials and Reagents

-

This compound (BCP) Reagent

-

Albumin Standard (e.g., Bovine Serum Albumin or Human Serum Albumin)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well clear, flat-bottom microplates

-

Microplate reader capable of measuring absorbance at 610 nm

-

Precision micropipettes and tips

-

Test samples (e.g., serum, plasma, or purified protein solutions containing potential drug candidates)

Preparation of Reagents

-

BCP Working Solution: Prepare the BCP reagent according to the manufacturer's instructions. Typically, this involves dissolving a pre-weighed amount of BCP in an appropriate buffer.

-

Albumin Standard Stock Solution: Prepare a stock solution of albumin at a known concentration (e.g., 5 g/dL) in PBS.

-

Albumin Standards for Standard Curve: Prepare a series of albumin standards by diluting the stock solution with PBS. A typical concentration range is 0.5 to 5 g/dL.

Experimental Workflow

The following diagram illustrates the key steps in the BCP albumin binding assay workflow.

Caption: Experimental workflow for the this compound albumin binding assay.

Assay Procedure (96-well plate format)

-

Prepare the Microplate: Add 20 µL of each albumin standard, test sample, and a blank (PBS) to separate wells of the 96-well plate. It is recommended to perform all measurements in duplicate or triplicate.

-

Add BCP Reagent: Add 200 µL of the BCP working solution to each well.

-

Incubate: Incubate the plate at room temperature for 5 minutes.

-

Measure Absorbance: Measure the absorbance of each well at 610 nm using a microplate reader.

Data Presentation and Analysis

Standard Curve

A standard curve is generated by plotting the absorbance values of the albumin standards against their known concentrations. The albumin concentration in the test samples can then be determined by interpolating their absorbance values on the standard curve.

Table 1: Example Albumin Standard Preparation and Typical Absorbance Values

| Standard | Albumin Concentration (g/dL) | Volume of Stock (µL) | Volume of PBS (µL) | Absorbance at 610 nm (Example) |

| 1 | 5.0 | 100 | 0 | 1.250 |

| 2 | 2.5 | 50 | 50 | 0.625 |

| 3 | 1.25 | 25 | 75 | 0.312 |

| 4 | 0.625 | 12.5 | 87.5 | 0.156 |

| 5 | 0.3125 | 6.25 | 93.75 | 0.078 |

| Blank | 0 | 0 | 100 | 0.010 |

Calculation of Albumin Concentration

-

Correct for Blank: Subtract the average absorbance of the blank from the absorbance of all standards and samples.

-

Generate Standard Curve: Plot the blank-corrected absorbance values of the standards against their corresponding concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), where y is the absorbance, x is the concentration, m is the slope, and c is the y-intercept.

-

Calculate Sample Concentration: Use the equation from the linear regression to calculate the albumin concentration in the test samples.

Concentration (g/dL) = (Absorbance of Sample - c) / m

-

Account for Dilution: If the samples were diluted, multiply the calculated concentration by the dilution factor to obtain the original albumin concentration.

Table 2: Quantitative Summary of the BCP Albumin Assay

| Parameter | Value |

| Wavelength | 610 nm |

| Detection Range | 0.3 - 5.0 g/dL |

| Incubation Time | 5 minutes |

| Sample Volume | 5 - 20 µL |

| Specificity | High for albumin |

Troubleshooting and Considerations

-

Interference: While the BCP assay is highly specific for albumin, high concentrations of other substances like hemoglobin and bilirubin may cause interference. It is important to use appropriate controls and consider sample purification if significant interference is suspected.

-

pH Sensitivity: The binding of BCP to albumin is pH-dependent. Ensure that the pH of the reaction buffer is maintained within the optimal range as specified by the reagent manufacturer.

-

Non-linearity: If the standard curve is not linear, it may be due to improper dilution of standards, pipetting errors, or saturation of the binding sites at high albumin concentrations. Prepare fresh standards and repeat the assay.

-

Sample Dilution: If the absorbance of a sample is higher than the highest point on the standard curve, the sample should be diluted and re-assayed.

By following this detailed protocol and considering the application-specific notes, researchers, scientists, and drug development professionals can effectively utilize the this compound albumin binding assay for accurate and reliable quantification of albumin in their studies.

References

Application Notes and Protocols: Bromocresol Purple for Staining Dead Cells in Microbiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromocresol purple (BCP) is a versatile pH indicator dye that has found a valuable application in microbiology for the differentiation of live and dead cells, particularly in yeast.[1][2][3] Unlike viability stains that rely on metabolic activity, BCP staining is based on the integrity of the cell membrane.[4] This makes it a robust method for assessing cell death, especially in conditions where cellular metabolism may be compromised. Additionally, BCP is utilized in culture media to identify and enumerate specific bacteria, such as lactic acid bacteria, based on their metabolic production of acids.[5]

These application notes provide detailed protocols for using this compound for staining dead yeast cells for microscopic analysis and for identifying acid-producing bacteria in culture media.

Principle of Dead Cell Staining in Yeast

The fundamental principle behind using this compound to identify dead yeast cells lies in the selective permeability of the cell membrane.

-

Live Cells: Viable yeast cells possess an intact plasma membrane that is impermeable to BCP. Therefore, live cells exclude the dye and remain unstained.

-

Dead Cells: Dead or membrane-compromised cells lose the ability to regulate the passage of molecules across their plasma membrane. This allows BCP to enter the cytoplasm. The intracellular environment of dead yeast cells is acidic (pH below 5.2). In this acidic environment, BCP transitions to its acidic, colored form, rendering the dead cells visible as "blue-grey ghosts" under bright-field microscopy or exhibiting fluorescence under appropriate excitation.

Application 1: Quantitative Staining of Dead Yeast Cells

This protocol details the use of this compound for the direct enumeration of dead cells in a yeast suspension using fluorescence microscopy.

Experimental Protocol

1. Materials:

-

This compound (BCP)

-

Citrate-Phosphate Buffer (5 mM, pH 4.6)

-

Yeast cell suspension

-

Microcentrifuge tubes

-

Fluorescence microscope with a violet light excitation source and a filter that cuts off wavelengths below 450 nm.

-

Hemocytometer or other cell counting device

2. Preparation of Staining Solution:

-

Prepare a 10 mM this compound stock solution in 5 mM citrate-phosphate buffer (pH 4.6).

-

To prepare the buffer, mix appropriate volumes of 5 mM citric acid and 5 mM dibasic sodium phosphate to achieve a pH of 4.6.

3. Staining Procedure:

-

Harvest yeast cells by centrifugation and wash them with distilled water.

-

Resuspend the yeast pellet in 5 mM citrate-phosphate buffer (pH 4.6) to a concentration of approximately 10⁷ cells/mL.

-

To 1 mL of the yeast suspension, add 50 µL of the 10 mM this compound staining solution.

-

Incubate the mixture for 60 minutes at 25°C on a shaker.

-

After incubation, centrifuge the cell suspension to pellet the cells.

-

Carefully remove the supernatant and wash the cells thoroughly with 5 mM citrate-phosphate buffer to remove excess stain.

-

Resuspend the final cell pellet in a small volume of the same buffer for microscopic analysis.

4. Microscopic Analysis and Quantification:

-

Place a drop of the stained yeast suspension on a microscope slide and cover with a coverslip.

-

Observe the cells using a fluorescence microscope with violet light excitation.

-

Dead cells will exhibit fluorescence, with a maximum emission at approximately 650 nm. Live cells will not fluoresce.

-

Count the total number of cells and the number of fluorescent (dead) cells using a hemocytometer.

-

Calculate the percentage of dead cells: (Number of Fluorescent Cells / Total Number of Cells) x 100%

Data Presentation

| Staining Method | Principle | Advantages | Disadvantages |

| This compound | Membrane Integrity | Independent of metabolic state; rapid and precise. | Limited data on a wide range of microbial species. |

| Methylene Blue | Metabolic Activity (Redox) | Simple, widely used. | Can underestimate viability in stressed cells; subjective interpretation of staining intensity. |

| Propidium Iodide (PI) | Membrane Integrity | High contrast, widely used in flow cytometry. | Requires fluorescence microscopy. |

Experimental Workflow

Caption: Workflow for staining dead yeast cells with this compound.

Application 2: Identification of Acid-Producing Bacteria in Agar Media

This protocol describes the use of this compound in agar media to differentiate and identify lactic acid bacteria (LAB) based on their production of acidic metabolites.

Principle

This compound is incorporated into a nutrient agar medium. Bacteria that ferment carbohydrates in the medium and produce acid will lower the pH of the surrounding medium. This drop in pH causes the BCP indicator to change color from purple (alkaline/neutral) to yellow (acidic), forming a distinct yellow halo around the colonies of acid-producing bacteria.

Experimental Protocol

1. Materials:

-

De Man, Rogosa and Sharpe (MRS) agar or other suitable basal medium

-

This compound (BCP)

-

Bacterial culture

-

Sterile petri dishes

-

Autoclave

2. Preparation of BCP Agar Plates:

-

Prepare MRS agar according to the manufacturer's instructions.

-

Before autoclaving, add this compound to the medium to a final concentration of 0.004% (w/v) or 0.12 g/L.

-

Autoclave the BCP-containing medium to sterilize.

-

Allow the medium to cool to approximately 45-50°C.

-

Pour the agar into sterile petri dishes and allow them to solidify. The final medium should have a purple color.

3. Inoculation and Incubation:

-

Streak or spread the bacterial sample onto the surface of the BCP agar plates.

-

Incubate the plates under the appropriate conditions (e.g., 37°C for 24-48 hours) for the specific bacteria being cultured.

4. Interpretation of Results:

-

Positive Result (Acid Production): Colonies of bacteria that produce acid will be surrounded by a yellow zone due to the pH drop.

-

Negative Result (No Acid Production): Colonies of bacteria that do not produce acid will grow on the purple medium without causing a color change.

Logical Relationship Diagram

Caption: Principle of BCP for identifying acid-producing bacteria.

Summary and Conclusion

This compound is a valuable tool in microbiology for assessing cell viability based on membrane integrity and for identifying acid-producing bacteria. The protocols provided offer reliable methods for these applications. The fluorescence-based assay for yeast provides a more accurate measure of cell death compared to traditional metabolic stains, particularly for stressed cell populations. The agar-based method is a simple and effective way to screen for and identify bacteria with specific metabolic capabilities. These techniques are applicable in various research, industrial, and clinical settings for monitoring microbial cultures and processes.

References

- 1. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]

- 2. sciencenotes.org [sciencenotes.org]

- 3. Evaluation of Root pH Change Through Gel Containing pH-sensitive Indicator this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Yeast Viability: Alkaline Methylene Violet or Methylene Blue? - Brewing Science Institute [brewingscience.com]

- 5. Team:Northwestern/Protocol/LIVE/DEAD® BacLight - Bacterial Viability Kit - 2010.igem.org [2010.igem.org]

Application Notes and Protocols: Preparation and Use of Bromocresol Purple Agar for Lactose Fermentation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromocresol Purple (BCP) Lactose Agar is a non-selective, differential medium used for the detection and differentiation of microorganisms based on their ability to ferment lactose.[1][2][3][4][5] This medium is particularly useful in clinical and environmental microbiology for the presumptive identification of Enterobacteriaceae and other gram-negative organisms. The fermentation of lactose results in the production of acidic byproducts, which lowers the pH of the medium. The pH indicator, this compound, provides a clear visual differentiation, changing the medium's color from purple to yellow in the presence of acid.

Principle of the Method

The core principle of this compound Lactose Agar lies in the metabolic activity of microorganisms on the carbohydrate lactose. The medium contains peptone and meat/beef extract, which supply essential nutrients like nitrogen, vitamins, and amino acids for bacterial growth. Lactose serves as the fermentable carbohydrate source.

This compound is the pH indicator in the agar, which is purple at a neutral or alkaline pH and turns yellow at an acidic pH (below pH 5.2). Microorganisms capable of fermenting lactose produce acid, thereby lowering the pH of the surrounding medium. This pH shift causes the this compound indicator to change from purple to yellow, resulting in yellow-colored colonies and a surrounding yellow zone. Non-lactose fermenting bacteria will grow on the medium but will not produce acid from lactose. Consequently, the medium surrounding their colonies will remain purple.

Quantitative Data Summary

The composition of this compound Lactose Agar can vary slightly depending on the specific formulation and intended application. The following table summarizes typical compositions from various sources.

| Component | Concentration (g/L) - Source 1 | Concentration (g/L) - Source 2 | Concentration (g/L) - Source 3 | Concentration (g/L) - Source 4 |

| Tryptone/Peptone | 5.0 | 11.5 | Peptone Mixture | 10.0 |

| Meat/Beef Extract | 3.0 | - | Beef Extract | - |

| Yeast Extract | - | - | - | 2.0 |

| Lactose | 10.0 | 10.0 | 10.0 | 10.0 |

| This compound | 0.025 | 0.015 | Not Specified | 0.025 |

| Sodium Chloride | - | 5.0 | - | - |

| Bacteriological Agar | 13.0 | 15.0 | Not Specified | 25.0 |

| Final pH at 25°C | 7.0 ± 0.2 | 6.9 - 7.1 | 6.8 ± 0.2 | 6.8 ± 0.2 |

Experimental Protocols

I. Preparation of this compound Lactose Agar

This protocol provides a standardized method for preparing one liter of this compound Lactose Agar.

Materials:

-

Tryptone: 5.0 g

-

Meat Extract: 3.0 g

-

Lactose: 10.0 g

-

This compound: 0.025 g

-

Bacteriological Agar: 15.0 g

-

Distilled or Deionized Water: 1000 mL

-

Autoclave

-

Sterile Petri dishes

-

Weighing balance

-

pH meter

Procedure:

-

Weighing Ingredients: Accurately weigh all the dry components.

-

Dissolving: Suspend the weighed ingredients in 1000 mL of distilled or deionized water.

-

Heating: Heat the mixture to boiling with constant agitation to ensure complete dissolution of the agar.

-

pH Adjustment: Cool the medium to room temperature and check the pH. Adjust the final pH to 7.0 ± 0.2 at 25°C using 1N HCl or 1N NaOH if necessary.

-

Sterilization: Dispense the medium into appropriate containers (e.g., flasks or bottles) and sterilize by autoclaving at 121°C (15 lbs pressure) for 15 minutes.

-

Pouring Plates: After autoclaving, allow the medium to cool to 45-50°C in a water bath. Aseptically pour the molten agar into sterile Petri dishes (approximately 15-20 mL per 90 mm plate).

-

Solidification and Storage: Allow the plates to solidify at room temperature on a level surface. Once solidified, the plates can be stored at 2-8°C until use. It is recommended to dry the plates in an incubator with the lids partially open before inoculation to remove excess condensation.

II. Inoculation and Incubation

Procedure:

-

Sample Preparation: Prepare a suspension of the test organism or the sample to be analyzed.

-

Inoculation: Using a sterile inoculating loop, streak the sample onto the surface of the BCP lactose agar plate for isolation.

-

Incubation: Incubate the inoculated plates in an inverted position aerobically at 35-37°C for 18-24 hours. Some protocols may extend the incubation to 48 hours.

III. Interpretation of Results

Observe the plates for colony growth and any change in the color of the medium.

-

Positive Result (Lactose Fermentation): The appearance of yellow colonies, often surrounded by a yellow halo in the agar, indicates that the organism ferments lactose, producing acid.

-

Negative Result (No Lactose Fermentation): The growth of colonies that are blue, purple, or the same color as the medium indicates that the organism does not ferment lactose.

| Observation | Interpretation | Example Organisms |

| Yellow Colonies/Medium | Lactose Fermenter | Escherichia coli, Klebsiella pneumoniae |

| Purple/Blue Colonies | Non-Lactose Fermenter | Salmonella typhimurium |

Visualizations

Biochemical Pathway of Lactose Fermentation and Color Change

Caption: Lactose fermentation pathway leading to a pH drop and color change of the this compound indicator.

Experimental Workflow for BCP Lactose Agar Preparation and Analysis

Caption: Step-by-step workflow for the preparation and analysis using this compound Lactose Agar.

References

Application of Bromocranial Purple in Yeast Cell Viability Assays: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Bromocresol Purple (BCP) is a versatile pH indicator dye that has been effectively employed in yeast cell viability assays. Its application spans two primary methodologies: a fluorescent-based assay for the direct visualization of dead or membrane-compromised cells, and a colorimetric assay to quantify the metabolic activity of viable cells. These methods offer rapid and reliable alternatives to traditional plating techniques, making them particularly suitable for high-throughput screening and drug discovery applications.

Principle of Detection

This compound is a sulfonephthalein pH indicator that exhibits a distinct color change from yellow at pH 5.2 to purple at pH 6.8. This property is harnessed in two distinct ways for yeast viability assessment:

-

Fluorescence-Based Assay for Dead Cell Staining: In an acidic environment (pH < 5.2), BCP can penetrate yeast cells with compromised plasma membranes. Once inside these non-viable cells, the dye exhibits fluorescence, allowing for the direct identification and quantification of dead cells.[1] Viable cells with intact membranes exclude the dye and therefore do not fluoresce.

-

Colorimetric Assay for Metabolic Viability: This assay leverages the metabolic activity of viable yeast cells. In the presence of a fermentable carbohydrate source like glucose, metabolically active yeast will produce organic acids as byproducts of fermentation.[2][3] This acidification of the growth medium leads to a decrease in pH, causing the BCP indicator to change from purple to yellow. The rate and extent of this color change are proportional to the number of viable, metabolically active cells.

Quantitative Data Summary

The following tables summarize the comparative performance and quantitative parameters associated with this compound yeast viability assays.

Table 1: Comparison of this compound (BCP) Fluorescent Assay with Plating Method for Determining Yeast Cell Death

| Parameter | BCP Fluorescent Assay | Plating Method | Reference |

| Principle | Staining of dead cells with compromised membranes | Growth of viable cells into colonies | [1] |

| Time to Result | Rapid (within hours) | Slow (24-48 hours) | [1] |

| Precision | As precise as the plating test | Gold standard for viability |

Table 2: IC50 Values of Common Antifungal Agents in Saccharomyces cerevisiae